molecular formula C15H22ClF3N4O B4336925 4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4336925
M. Wt: 366.81 g/mol
InChI Key: WVBXOFCMJULTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound It is characterized by the presence of a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, as well as a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones or their equivalents.

    Introduction of substituents: Chlorine, methyl, and trifluoromethyl groups can be introduced via halogenation, alkylation, and trifluoromethylation reactions, respectively.

    Attachment of the piperidinyl group: This step may involve the reaction of the pyrazole derivative with a piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or piperidinyl groups.

    Reduction: Reduction reactions could potentially target the pyrazole ring or the substituents.

    Substitution: The chlorine atom on the pyrazole ring may be susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. It could be tested for activity against various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be evaluated for its potential as a drug candidate. Its structural features may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests that it could engage in hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the piperidinyl group.

    1-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the chlorine atom.

    4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the piperidinyl group.

Uniqueness

The presence of both the piperidinyl and trifluoromethyl groups in 4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE may confer unique properties, such as enhanced lipophilicity, stability, and potential biological activity. These features could make it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClF3N4O/c1-13(2)6-8(7-14(3,4)22-13)20-12(24)10-9(16)11(15(17,18)19)21-23(10)5/h8,22H,6-7H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBXOFCMJULTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C(=NN2C)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

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